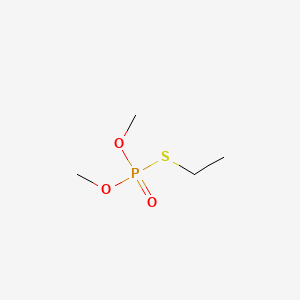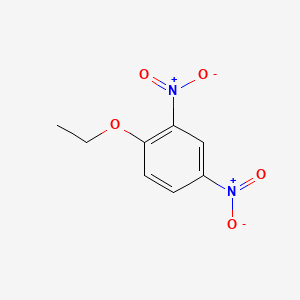
2,4-Dinitrophenetole
Descripción general
Descripción
2,4-Dinitrophenetole, also known as 1-Ethoxy-2,4-dinitrobenzene or 2,4-Dinitrophenyl ethyl ether, is a nitroaromatic compound . It has the molecular formula C8H8N2O5 .
Synthesis Analysis
A highly selective method for the synthesis of 2,4-Dinitrophenetole involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . The yield of 2,4-Dinitrophenetole from this process can be as high as 80% .Molecular Structure Analysis
The molecular structure of 2,4-Dinitrophenetole is characterized by the presence of an ethoxy group (C2H5O-) and two nitro groups (NO2) attached to a benzene ring . The molecular weight of 2,4-Dinitrophenetole is 212.16 g/mol .Physical And Chemical Properties Analysis
2,4-Dinitrophenetole has a density of 1.4±0.1 g/cm3, a boiling point of 359.1±22.0 °C at 760 mmHg, and a flash point of 176.5±24.3 °C . It has a molar refractivity of 50.7±0.3 cm3 and a molar volume of 153.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Environmental Monitoring
2,4-Dinitrophenetole: has been utilized in the development of fluorescent probes for the detection of environmental contaminants. A study demonstrated the use of NH2-MIL-125 (Ti) for the highly selective detection of 2,4-dinitrophenol, a related compound, in water environments. This application is crucial for water quality assessment and environmental monitoring .
Wastewater Treatment
The compound has been employed in the synthesis of Molecularly Imprinted Polymers (MIPs) which are designed for the selective removal of phenolic compounds from wastewater. MIPs exhibit high binding capacity and selectivity towards target molecules like 2,4-dinitrophenol, making them effective for wastewater treatment applications .
Dielectric Studies
Lastly, 2,4-Dinitrophenetole has been involved in dielectric studies to understand complex formation and intramolecular hydrogen bond fission in ortho-substituted phenols. Such studies are important for the development of electronic devices and understanding molecular interactions .
Safety and Hazards
When handling 2,4-Dinitrophenetole, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dinitrophenetole is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biochemical processes of this bacterium.
Mode of Action
2,4-Dinitrophenetole is a toxic dye, chemically related to trinitrophenol (picric acid). It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . This uncoupling leads to a rapid loss of ATP as heat, which can result in uncontrolled hyperthermia .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, leading to its uncoupling . This results in the rapid loss of ATP as heat
Pharmacokinetics
It is known that the compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties can impact the bioavailability of the compound.
Result of Action
The primary molecular effect of 2,4-Dinitrophenetole’s action is the uncoupling of oxidative phosphorylation, leading to a rapid loss of ATP as heat . This can have various cellular effects, including uncontrolled hyperthermia . In humans, this can lead to severe toxicities .
Action Environment
The action, efficacy, and stability of 2,4-Dinitrophenetole can be influenced by various environmental factors. For instance, the compound may explosively decompose when subjected to shock, friction, or concussion, and may explode upon heating . It also forms explosive salts with strong bases as well as ammonia, and emits toxic fumes of nitrogen dioxide when heated to decomposition .
Propiedades
IUPAC Name |
1-ethoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060588 | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenetole | |
CAS RN |
610-54-8 | |
| Record name | 1-Ethoxy-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROPHENETOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 2,4-dinitrophenetole and how does it compare to similar compounds like 2,4-dinitrophenol?
A: While 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation, hindering proton translocation across the mitochondrial membrane [], the mechanism for 2,4-dinitrophenetole and other dinitrophenyl ethers is less clear. Research suggests that these ethers retain uncoupling behavior but their toxicity may not be solely related to hydrolysis into the corresponding dinitrophenols []. Intriguingly, both dinitrophenyl ethers and other uncoupling agents exhibit significant absorbance in the infrared spectrum around 6000 cm-1, corresponding to an energy quantum similar to that of ATP, suggesting a potential alternative toxicity mechanism [].
Q2: How does the structure of 2,4-dinitrophenetole influence its reactivity in strongly basic conditions?
A: Studies on the reaction of 2,4-dinitrophenetole with aqueous sodium hydroxide revealed insights into its reactivity via an aromatic nucleophilic substitution (SN2) mechanism []. The reaction rate data, along with data from similar reactions with 1-chloro-2,4-dinitrobenzene and 2,4-dinitroanisole, were used to define a unique J_ acidity function. This function helps to quantify the basicity of concentrated sodium hydroxide solutions, providing a framework for understanding how the leaving group (ethoxy in the case of 2,4-dinitrophenetole) influences the reaction rate in these specific conditions.
Q3: Can you elaborate on the formation of Meisenheimer adducts with 2,4-dinitrophenetole and its implications?
A: 2,4-Dinitrophenetole forms Meisenheimer adducts in ethanolic solutions of sodium or potassium ethoxide []. These adducts, characterized by the addition of an alkoxide ion to the aromatic ring, provide valuable insights into the acidity of these solutions. Spectrophotometric measurements of the equilibrium constant (Kapp) for adduct formation were used to define an acidity function (JE), analogous to the JM function for methanol. Notably, the formation of a 1:2 adduct at high base concentrations highlights the role of cation-specific ion-pairing effects in these reactions. Furthermore, studying this reaction in deuterated ethanol (EtOD) revealed a significant solvent isotope effect, suggesting that the ethoxide ion likely exists with three hydrogen-bonded solvent molecules.
Q4: What are the implications of using 2,4-dinitrophenetole and similar compounds in biological models, particularly regarding bile secretion?
A: Research indicates that 2,4-dinitrophenetole, alongside compounds like 2,4-dinitrophenol and 2,4-dinitronaphthol, can induce an increase in bile flow and elevate body temperature in anesthetized dogs []. Interestingly, while these compounds affect bile flow, their influence on the overall excretion of substances like bromsulphalein (BSP) is less predictable, with studies showing potential for slight reduction, increase, or no significant change. This underscores the complex interplay between these compounds and physiological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


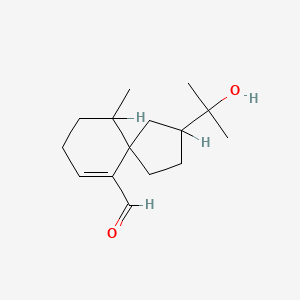
![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)
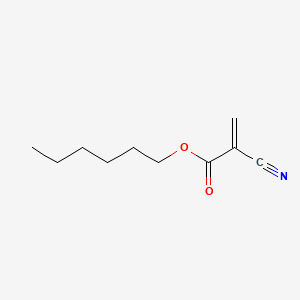



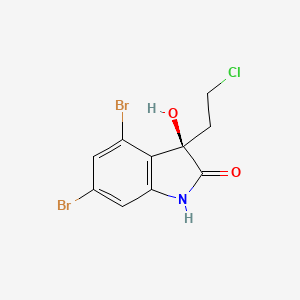

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)



